Aptiganel hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Cerestat, also known by its chemical name N-(1-naphthyl)-N'-(3-ethylphenyl)-N'-methylguanidine, is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, a critical player in excitatory neurotransmission in the central nervous system (CNS) []. Here's a closer look at its applications in scientific research:

Neuroprotection:

One of the primary areas of research for Cerestat is its potential neuroprotective effects. Studies have shown that Cerestat exhibits neuroprotective properties in various models of neurodegeneration, including:

- Stroke: Cerestat has been shown to protect brain tissue from damage caused by stroke in animal models []. This neuroprotective effect is believed to be due to its ability to block the overactivation of NMDA receptors, which can lead to excitotoxicity and neuronal death [].

- Ischemia: Similar to stroke, Cerestat has demonstrated neuroprotective effects in animal models of ischemia, a condition characterized by a lack of blood flow to a particular tissue []. This suggests its potential application in protecting brain tissue during surgical procedures or other situations where blood flow is compromised.

Aptiganel hydrochloride, chemically known as N-[1-naphthyl]-N-methyl-guanidine hydrochloride, is a selective ligand for the ion-channel site of the N-methyl-D-aspartate receptor-channel complex. It is primarily investigated for its neuroprotective properties in the context of acute ischemic stroke. This compound acts as a non-competitive antagonist of the N-methyl-D-aspartate receptor, which plays a critical role in excitotoxicity—a process that can lead to neuronal damage following ischemic events .

Cerestat acts as a noncompetitive NMDA receptor antagonist. NMDA receptors are crucial for learning and memory, but their overstimulation by glutamate during ischemic stroke can lead to neuronal damage []. Cerestat binds to a site on the NMDA receptor distinct from glutamate and glycine binding sites, blocking the ion channel's opening and preventing excitotoxicity [].

Aptiganel hydrochloride's mechanism of action involves its binding to the ion channel of the N-methyl-D-aspartate receptor. When the receptor is activated by glutamate, aptiganel competes for binding and inhibits the influx of calcium ions, thereby reducing excitotoxic damage to neurons. This action can be represented as:

The pharmacokinetics of aptiganel indicate a half-life of approximately 4 hours in humans, with significant protein binding (88%) and metabolism primarily occurring in the liver .

The synthesis of aptiganel hydrochloride involves several steps that typically include:

- Formation of the Guanidine Derivative: The initial step often involves reacting naphthalene derivatives with methylating agents to form guanidine compounds.

- Hydrochloride Salt Formation: The final step includes reacting the guanidine derivative with hydrochloric acid to form the hydrochloride salt, enhancing solubility and stability.

Specific reaction conditions and reagents may vary based on laboratory protocols and desired purity levels.

Aptiganel hydrochloride is primarily researched for its application in treating acute ischemic stroke by providing neuroprotection through glutamate receptor antagonism. It has also been evaluated for potential use in other neurological conditions where excitotoxicity is implicated, such as traumatic brain injury and neurodegenerative diseases .

Studies have shown that aptiganel may interact with various neurotransmitter systems due to its mechanism of action on the N-methyl-D-aspartate receptor. Adverse effects reported include increases in heart rate and blood pressure, along with neurological disturbances such as dizziness and sedation . These interactions highlight the need for careful monitoring during clinical use.

Several compounds share similar mechanisms or therapeutic goals with aptiganel hydrochloride. Below is a comparison highlighting their uniqueness:

Aptiganel hydrochloride's distinctiveness lies in its selective binding to the ion-channel site of the N-methyl-D-aspartate receptor, which may offer specific therapeutic advantages over other compounds that act on different sites or have varying affinities.

Aptiganel hydrochloride emerged as a promising neuroprotective agent in the 1990s during an era of intensive research into excitotoxicity mechanisms in stroke pathology. The compound was developed by Cambridge Neuroscience, Inc. as a potential treatment for acute ischemic stroke, based on the growing understanding of glutamate-mediated neuronal damage.

The development of aptiganel was driven by the excitotoxicity hypothesis, which proposed that the accumulation of neurotoxic excitatory amino acids, particularly glutamate, significantly exacerbates neuronal damage following stroke. This hypothesis suggested that blocking the N-methyl-D-aspartate (NMDA) receptor could potentially limit the cascade of neuronal death.

The drug's eventual failure in clinical trials contributed significantly to the financial difficulties of Cambridge Neuroscience, leading to the company's collapse in 1998 and its subsequent acquisition by CeNeS Pharmaceuticals in 2000.

Development Timeline Data

| Year | Milestone | Description | Reference |

|---|---|---|---|

| 1990s (Early) | Initial Discovery and Preclinical Development | Aptiganel developed as novel N-methyl-D-aspartate receptor antagonist by Cambridge Neuroscience | Cambridge Neuroscience Development |

| 1995 | First-in-Human Studies | First administration to humans in dose-ranging studies in healthy volunteers | Muir et al. (1995) |

| 1996 | Phase II Clinical Trials Initiation | Multiple Phase II safety and tolerability studies initiated in stroke patients | Clinical Trial Designations |

| 1997 | Phase III Trial Commencement and Early Termination | Phase III efficacy trial started but terminated due to safety concerns | Trial Termination |

| 1998 | Cambridge Neuroscience Collapse | Cambridge Neuroscience collapses following clinical trial failures | Company Dissolution |

| 1999 | Safety Studies Published | Comprehensive safety and tolerability data published in Stroke journal | Lyden et al. (1999) |

| 2000 | CeNeS Pharmaceuticals Acquisition | CeNeS Pharmaceuticals acquires rights to Cerestat from Cambridge Neuroscience | Patent Transfer |

| 2001 | Final Clinical Trial Results Published | Definitive Phase III trial results published showing lack of efficacy | Albers et al. (2001) |

The progression from discovery to clinical failure culminated in 2001 with the publication of definitive Phase III trial results demonstrating lack of efficacy [40] [42]. This timeline illustrates the comprehensive but ultimately unsuccessful attempt to translate promising preclinical findings into clinical therapeutic benefit [25] [40].

Evolution within N-methyl-D-aspartate Receptor Antagonist Research

Aptiganel hydrochloride emerged during a pivotal period in neuroscience research when the scientific community was intensively investigating glutamate-mediated excitotoxicity as a primary mechanism of neuronal damage following ischemic stroke [14] [15] [22]. The compound represented a significant advancement in the understanding of N-methyl-D-aspartate receptor pharmacology, specifically targeting the ion channel site rather than the glutamate or glycine binding sites [1] [31].

The evolution of N-methyl-D-aspartate receptor antagonist research during the 1990s was characterized by growing recognition that excitatory amino acid neurotransmitters, principally glutamate, caused substantial neuronal damage through over-stimulation of N-methyl-D-aspartate receptors [15] [37]. This understanding emerged from decades of research into excitotoxicity, beginning with observations that glutamate accumulation following ischemic events led to calcium influx and subsequent neuronal death [14] [36].

Aptiganel distinguished itself within this research landscape through its selective noncompetitive antagonism at the ion channel pore of the N-methyl-D-aspartate receptor [1] [8]. Unlike competitive antagonists that competed directly with glutamate binding, Aptiganel functioned as a use-dependent channel blocker, providing theoretical advantages in terms of selectivity and reduced interference with normal physiological glutamate signaling [31] [20].

The compound's development occurred alongside other N-methyl-D-aspartate receptor antagonists including Selfotel, Eliprodil, and Gavestinel, each targeting different sites within the N-methyl-D-aspartate receptor complex [22] [24]. However, Aptiganel's specific mechanism of action as an ion channel blocker positioned it as a potentially superior therapeutic option due to its high affinity for the channel site and favorable pharmacokinetic properties [9] [20].

Research during this period also revealed the complex dual nature of N-methyl-D-aspartate receptor function, with emerging evidence suggesting that different receptor subtypes could mediate both neuronal survival and neuronal death [14] [36]. These findings would later provide insights into why broad N-methyl-D-aspartate receptor antagonism, including that achieved by Aptiganel, ultimately failed to provide clinical benefit [22] [36].

Scientific Milestones in Aptiganel Investigation

The scientific investigation of Aptiganel hydrochloride achieved several significant milestones that advanced understanding of N-methyl-D-aspartate receptor pharmacology and neuroprotection mechanisms [12] [16] [31]. These milestones encompassed preclinical efficacy demonstrations, pharmacokinetic characterization, and mechanistic elucidation of the compound's neuroprotective properties.

Preclinical Efficacy Milestones

The most significant early milestone was the demonstration of substantial neuroprotective efficacy in experimental stroke models [12] [16]. Aptiganel reduced cerebral infarct volume by sixty-six percent in rat middle cerebral artery occlusion models when measured both histologically and through diffusion-weighted magnetic resonance imaging techniques [4] [12]. This level of neuroprotection was achieved at plasma concentrations of approximately ten nanograms per milliliter, establishing target therapeutic levels for subsequent clinical development [1] [4].

The compound demonstrated efficacy when administered as pretreatment or up to sixty minutes post-ischemia, indicating a clinically relevant therapeutic window [8] [12]. These findings were particularly significant given the narrow temporal constraints typically associated with stroke intervention, suggesting potential for practical clinical application [16] [20].

Pharmacokinetic and Mechanistic Discoveries

Comprehensive pharmacokinetic studies revealed favorable properties for central nervous system penetration [9] [20]. Aptiganel exhibited a terminal elimination half-life of approximately four hours with a large steady-state volume of distribution of four hundred forty-four liters, indicating extensive tissue distribution [9] [20]. The compound demonstrated rapid onset of central nervous system effects, consistent with efficient blood-brain barrier penetration and rapid distribution to brain tissue [9] [31].

Mechanistic investigations established Aptiganel as a high-affinity noncompetitive antagonist that selectively targeted the ion channel pore of the N-methyl-D-aspartate receptor [1] [31]. In vitro studies demonstrated neuroprotective effects in brain cell cultures exposed to toxic concentrations of glutamate, confirming the compound's ability to prevent excitotoxic neuronal death [1] [4].

Scientific Milestones Data

| Scientific Milestone | Achievement | Year | Citation |

|---|---|---|---|

| N-methyl-D-aspartate Receptor Target Identification | Selective noncompetitive N-methyl-D-aspartate receptor antagonist at ion channel site | 1990s | Muir & Lees (1995) |

| Neuroprotective Efficacy Demonstration | Sixty-six percent reduction in cerebral infarct volume in rat middle cerebral artery occlusion models | 1993-1994 | Minematsu et al. (1993), Meadows et al. (1994) |

| Pharmacokinetic Profile Establishment | Half-life approximately four hours, large volume of distribution, high brain penetration | 1995 | Grosset et al. (1995) |

| Clinical Safety Window Definition | Maximum tolerated dose thirty micrograms per kilogram in conscious volunteers | 1995 | Muir et al. (1997) |

| Mechanism of Action Elucidation | High-affinity binding to ion-channel pore with glutamate neuroprotection | 1990s | Cambridge Neuroscience Research |

| White Matter Protection Discovery | Protection of both gray and white matter from ischemic injury | 2000 | Takahashi et al. (2000) |

Advanced Mechanistic Understanding

Later investigations revealed that Aptiganel provided protection not only to cerebral gray matter but also to white matter structures [12] [16]. Studies demonstrated significant preservation of axonal and myelin integrity in treated animals, with optical density ratios indicating substantial protection of white matter components compared to placebo groups [12] [16]. This finding expanded understanding of the compound's neuroprotective scope beyond neuronal cell bodies to include critical white matter tracts essential for neurological function [16].

The compound's neuroprotective mechanism involved prevention of calcium influx through N-methyl-D-aspartate receptor channels, thereby interrupting the cascade of events leading to excitotoxic cell death [31] [37]. This mechanism was validated through both in vitro and in vivo experimental models, establishing a clear pharmacological basis for the observed neuroprotective effects [1] [12].

Positioning Within Neuroprotective Agent Development

Aptiganel hydrochloride occupied a distinctive position within the broader landscape of neuroprotective agent development during the 1990s and early 2000s [21] [25] [39]. The compound represented the leading example of selective ion channel-targeted N-methyl-D-aspartate receptor antagonism, distinguishing it from other neuroprotective strategies that targeted different mechanisms or receptor sites [22] [25].

Comparative Positioning Analysis

The neuroprotective agent development field during this period encompassed multiple mechanistic approaches, each targeting different aspects of ischemic brain injury [21] [39]. Aptiganel's position as the premier ion channel-blocking N-methyl-D-aspartate receptor antagonist placed it at the forefront of glutamate excitotoxicity-targeted therapies [22] [25].

Neuroprotective Agent Categories and Positioning

| Neuroprotective Agent Category | Representative Compounds | Aptiganel Position | Development Status | Key Advantage of Aptiganel |

|---|---|---|---|---|

| N-methyl-D-aspartate Receptor Antagonists | Aptiganel, Selfotel, Eliprodil | Leading compound - First selective ion channel blocker | Multiple failures in clinical trials | High selectivity and brain penetration |

| Free Radical Scavengers | NXY-059, Edaravone, Tirilazad | Not applicable | Mixed results - Edaravone approved in Asia | Not applicable |

| Calcium Channel Blockers | Nimodipine, Flunarizine | Not applicable | Limited stroke efficacy | Not applicable |

| AMPA Receptor Antagonists | YM872, ZK200755 | Not applicable | Clinical development suspended | Not applicable |

| Glycine Site Antagonists | Gavestinel, Licostinel | Not applicable | Failed in Phase III trials | Not applicable |

The field of neuroprotective agent development was characterized by parallel investigation of multiple therapeutic targets, reflecting the complex pathophysiology of ischemic brain injury [21] [38]. Free radical scavengers such as NXY-059 and Edaravone targeted oxidative stress mechanisms, while calcium channel blockers aimed to prevent calcium-mediated cellular damage [21] [39].

Strategic Advantages and Limitations

Aptiganel's strategic positioning was based on several theoretical advantages over alternative neuroprotective approaches [9] [20]. The compound's high selectivity for the N-methyl-D-aspartate receptor ion channel site provided specificity that competing glutamate site antagonists lacked [31]. Additionally, its favorable pharmacokinetic profile, including rapid brain penetration and appropriate half-life, positioned it advantageously compared to compounds with poor central nervous system access [9] [20].

The compound's use-dependent blocking mechanism represented a sophisticated approach to N-methyl-D-aspartate receptor antagonism [31]. This mechanism theoretically allowed for preferential blockade of pathologically overactive receptors while minimally interfering with normal physiological glutamate signaling [1] [20]. This selectivity was considered a significant advantage over broad-spectrum glutamate antagonists that could disrupt normal brain function [22].

Clinical Development Landscape Context

Within the clinical development landscape, Aptiganel represented one of the most extensively studied N-methyl-D-aspartate receptor antagonists [25] [40]. The compound progressed through comprehensive Phase I, II, and III clinical trials, representing a more complete clinical evaluation than many competing neuroprotective agents [1] [25] [42].

The failure of Aptiganel, along with other N-methyl-D-aspartate receptor antagonists including Selfotel, Gavestinel, and Eliprodil, ultimately led to fundamental reassessment of glutamate antagonism as a neuroprotective strategy [22] [24] [25]. These collective failures highlighted the complexity of translating promising preclinical neuroprotective effects into clinical benefit and contributed to evolving understanding of the limitations of single-target neuroprotective approaches [22] [38].

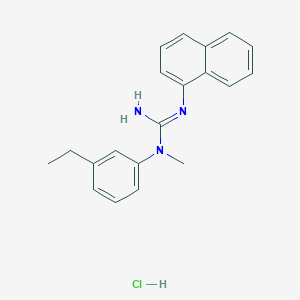

Chemical Composition and Stereochemistry

Aptiganel hydrochloride possesses the molecular formula C20H22ClN3 with a molecular weight of 339.86 g/mol [4] [7]. The compound exists as an achiral molecule with no defined stereocenters, eliminating stereoisomeric considerations in its pharmacological activity [1] [4]. The absence of optical activity simplifies its pharmaceutical development and ensures consistent biological activity across different synthetic preparations [8].

The chemical structure features a guanidine core linking a naphthyl ring system to a 3-ethylphenyl moiety through a methylated nitrogen bridge. This structural arrangement provides the compound with its unique pharmacological properties and receptor selectivity profile [1] [9].

Physicochemical Properties

The compound demonstrates favorable physicochemical properties for pharmaceutical applications. Aptiganel hydrochloride exhibits significant water solubility at 5.00 mg/mL and enhanced solubility in dimethyl sulfoxide at 80.00 mg/mL [7]. The large volume of distribution (444 L) indicates extensive tissue penetration and distribution throughout the body, particularly to the central nervous system [2] [10].

Molecular Pharmacology

Mechanism of Action

Aptiganel hydrochloride functions as a selective noncompetitive antagonist of the N-methyl-D-aspartate receptor, specifically targeting the ion channel pore region [1] [2]. The compound binds to the magnesium binding site within the N-methyl-D-aspartate receptor ion channel, effectively blocking cation influx and subsequent cellular excitation [11] [12].

The noncompetitive nature of this antagonism distinguishes aptiganel hydrochloride from competitive glutamate receptor antagonists. Rather than directly competing with glutamate for binding sites, the compound exhibits state-dependent and use-dependent blocking characteristics, requiring both ion channel opening and voltage-dependent magnesium block removal for access to its binding site [12] [13].

Binding Kinetics and Receptor Affinity

Aptiganel hydrochloride demonstrates high-affinity binding to the N-methyl-D-aspartate receptor ion channel site with an IC50 value of 36 nM [1] [8]. This high affinity is accompanied by rapid binding kinetics when the ion channel is open, followed by slow dissociation from the receptor complex [13] [14]. The slow dissociation characteristic results in prolonged receptor occupancy, with increasing numbers of ion channels becoming blocked over time until steady-state conditions are achieved [13].

The binding affinity profile demonstrates remarkable selectivity for N-methyl-D-aspartate receptors over sigma receptors, with IC50 values of 36 nM and 2540 nM, respectively [1] [8]. This 70-fold selectivity difference ensures that therapeutic concentrations preferentially target N-methyl-D-aspartate receptors while minimizing off-target effects at sigma receptor sites [8].

Pharmacokinetic Properties

The pharmacokinetic profile of aptiganel hydrochloride supports its potential as a therapeutic agent for acute neurological conditions. The compound exhibits an elimination half-life of approximately 4 hours, suitable for controlled therapeutic interventions [2] [15]. The large volume of distribution (444 L) indicates extensive tissue penetration, particularly to brain tissue where therapeutic action is required [2] [10].

Plasma clearance remains linear and unaffected by infusion duration, providing predictable elimination kinetics [2] [10]. The compound demonstrates high protein binding (approximately 88%) and undergoes primarily hepatic metabolism . These pharmacokinetic characteristics necessitate intravenous administration for optimal therapeutic delivery [2] [15].

Receptor Interactions and Subtype Specificity

N-methyl-D-aspartate Receptor Subtype Selectivity

Aptiganel hydrochloride exhibits differential binding affinities across N-methyl-D-aspartate receptor subtypes, with the highest potency observed for receptors containing the GluN2B subunit (IC50 = 68 nM) [17]. The compound demonstrates significant activity across all major N-methyl-D-aspartate receptor subtypes: GluN1/GluN2A (IC50 = 130 nM), GluN1/GluN2C (IC50 = 87 nM), and GluN1/GluN2D (IC50 = 140 nM) [17].

This subtype selectivity pattern suggests that aptiganel hydrochloride preferentially targets GluN2B-containing receptors, which are predominantly expressed in forebrain regions and play crucial roles in synaptic plasticity and excitotoxicity [17]. The relatively uniform activity across all N-methyl-D-aspartate receptor subtypes ensures broad neuroprotective coverage without excessive subtype specificity that might limit therapeutic efficacy [17].

Glutamate Excitotoxicity Inhibition

The primary therapeutic mechanism of aptiganel hydrochloride involves inhibition of glutamate-mediated excitotoxicity through N-methyl-D-aspartate receptor blockade [18] [19]. During ischemic conditions, excessive glutamate release leads to overactivation of N-methyl-D-aspartate receptors, resulting in massive calcium influx and subsequent neuronal death [18].

Aptiganel hydrochloride interrupts this excitotoxic cascade by preventing calcium influx through N-methyl-D-aspartate receptor channels [19] [20]. The compound's ability to selectively block these receptors during periods of excessive glutamate release provides neuroprotective effects while preserving normal physiological neurotransmission [1] [11].

Structure-Activity Relationships

The structure-activity relationship studies of aptiganel hydrochloride reveal critical molecular features required for optimal N-methyl-D-aspartate receptor binding and selectivity [5]. The naphthyl ring system provides essential aromatic interactions with the receptor binding site, while the 3-ethylphenyl moiety contributes to binding affinity and selectivity [5].

The methylguanidine core structure is crucial for ion channel binding, with the guanidine group providing essential electrostatic interactions with the receptor pore region [5]. Modifications to these structural elements significantly impact binding affinity and selectivity, emphasizing the importance of the specific molecular architecture for therapeutic activity [5].

Neuroprotective Mechanisms

Calcium Homeostasis Regulation

Aptiganel hydrochloride exerts neuroprotective effects primarily through regulation of intracellular calcium homeostasis [19]. By blocking N-methyl-D-aspartate receptor channels, the compound prevents excessive calcium influx that would otherwise trigger destructive intracellular cascades [19] [20]. This calcium regulation mechanism protects neurons from excitotoxic death while maintaining cellular viability during ischemic conditions [19].

The compound's ability to maintain calcium homeostasis extends beyond direct receptor blockade. By preventing calcium overload, aptiganel hydrochloride reduces activation of calcium-dependent proteases, phospholipases, and endonucleases that contribute to neuronal damage [19]. This multifaceted protection mechanism enhances the compound's therapeutic potential for various neurological conditions [19].

Mitochondrial Protection

The neuroprotective effects of aptiganel hydrochloride include preservation of mitochondrial function during ischemic conditions [18]. Excessive calcium influx through N-methyl-D-aspartate receptors can impair mitochondrial respiration and trigger release of pro-apoptotic factors [18]. By preventing this calcium overload, the compound maintains mitochondrial integrity and cellular energy production [18].

This mitochondrial protection mechanism is particularly relevant for oligodendrocytes and white matter preservation, as these cells are highly susceptible to excitotoxic damage [18]. The compound's ability to protect both neuronal and glial cell populations enhances its therapeutic value for stroke and other ischemic conditions [18].

Clinical Pharmacology Considerations

Therapeutic Plasma Concentrations

Preclinical studies have established that neuroprotective effects of aptiganel hydrochloride are achieved at plasma concentrations exceeding 10 ng/mL [2] [15]. Clinical dosing regimens of 4.5 mg intravenous bolus followed by 0.75 mg/h infusion for 12 hours consistently achieve and maintain these therapeutic levels [2] [15].

The relationship between plasma concentration and therapeutic efficacy demonstrates a clear pharmacokinetic-pharmacodynamic correlation. Patient weight does not significantly influence plasma concentrations achieved, simplifying dosing protocols and reducing interpatient variability [2] [10].

Selectivity Profile and Off-Target Effects

The selectivity profile of aptiganel hydrochloride demonstrates minimal binding to non-N-methyl-D-aspartate receptor targets at therapeutic concentrations [1] [8]. The compound exhibits low affinity for sigma receptors (IC50 = 2540 nM) compared to N-methyl-D-aspartate receptors (IC50 = 36 nM), providing a favorable therapeutic window [1] [8].

This selectivity profile minimizes potential off-target effects while maintaining therapeutic efficacy. The compound's specific targeting of N-methyl-D-aspartate receptors reduces the likelihood of adverse effects associated with broader receptor interactions [1] [8].